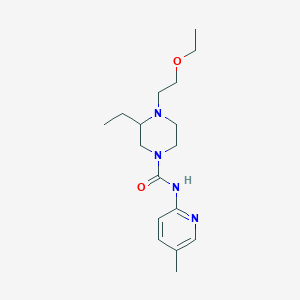![molecular formula C15H10N6O B7631187 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile, also known as PBOX-15, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits promising properties as a potential anticancer agent due to its ability to selectively target cancer cells while sparing normal cells.
Applications De Recherche Scientifique
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. Furthermore, 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have also shown promising results, with 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile demonstrating significant antitumor activity in mouse models of breast and colon cancer.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile has been shown to bind to the colchicine site of tubulin, leading to the disruption of microtubule formation and ultimately causing cell death.
Biochemical and Physiological Effects:
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer treatment. In addition, 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile has been shown to exhibit good pharmacokinetic properties, with high bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile in lab experiments is its selectivity towards cancer cells. This allows for more accurate and reliable results when studying the effects of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile on cancer cells. However, one limitation is the relatively low yield of the synthesis method, which can make it difficult to obtain large quantities of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile for experiments.
Orientations Futures
There are several future directions for the research and development of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile. One area of interest is the optimization of the synthesis method to increase the yield of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile. Another area of interest is the development of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile as a combination therapy with other anticancer agents. Furthermore, the potential of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile as a treatment for other diseases, such as Alzheimer's disease, is also being explored. Overall, the promising properties of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile make it a promising candidate for further research and development in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile involves a multistep process that begins with the reaction of 2-methylimidazole with ethyl cyanoacetate to form 2-methyl-4,5-dicyanoimidazole. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazol-2-yl-methyl chloride to form 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile. The overall yield of this synthesis method is approximately 30%.
Propriétés
IUPAC Name |
2-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O/c1-10-18-12(7-16)13(8-17)21(10)9-14-19-20-15(22-14)11-5-3-2-4-6-11/h2-6H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHARACLCZWYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=NN=C(O2)C3=CC=CC=C3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)

![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
